molecular formula C23H27N3O7S B2916912 2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 923459-69-2

2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2916912
CAS RN: 923459-69-2
M. Wt: 489.54
InChI Key: QANDDJYMIFQDQO-UHFFFAOYSA-N
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Description

The compound appears to contain a benzylsulfonyl group, an oxadiazole ring, and a triethoxyphenyl group . These groups are common in many organic compounds and can contribute to various chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in the past . For instance, cyanopyrimidine derivatives with a 3,4,5-trimethoxy phenyl ring have been synthesized for anticancer research .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylsulfonyl group, oxadiazole ring, and triethoxyphenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Antibacterial and Antienzymatic Potential

  • A study synthesized a series of N-substituted derivatives of a similar compound, which were evaluated for their antibacterial and anti-enzymatic potential. This research suggests the potential application of these compounds in developing antibacterial agents (Nafeesa et al., 2017).

Antimalarial and Antiviral Applications

  • Research investigated the reactivity of similar sulfonamide derivatives, examining their in vitro antimalarial activity and characterizing their ADMET properties. The findings indicate potential use in antimalarial and antiviral therapies, including potential efficacy against COVID-19 (Fahim & Ismael, 2021).

Spectral Analysis and Antibacterial Studies

  • Another study focused on the synthesis, spectral analysis, and antibacterial activity of N-substituted derivatives of a related compound. These compounds displayed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Antimicrobial Activity

  • A study involving the synthesis of novel sulphonamide derivatives showed good antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antibacterial Potentials

  • Research into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores indicated moderate inhibitors but relatively more active against Gram-negative bacterial strains. This points to potential applications in addressing bacterial infections (Iqbal et al., 2017).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

  • Investigations into various 6,5-heterocycles, including related compounds, as alternatives to benzothiazole ring structures in PI3Kα and mTOR inhibitors suggest applications in cancer therapy (Stec et al., 2011).

Antioxidant Activities

  • A study synthesized a new class of compounds, including acetamidomethylsulfonyl bis heterocycles, and tested them for antioxidant activity. This research indicates the potential application of these compounds as antioxidants (Basha et al., 2013).

properties

IUPAC Name

2-benzylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-4-30-18-12-17(13-19(31-5-2)21(18)32-6-3)22-25-26-23(33-22)24-20(27)15-34(28,29)14-16-10-8-7-9-11-16/h7-13H,4-6,14-15H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANDDJYMIFQDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

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